molecular formula C17H13ClN2OS B4579075 5-(4-chlorobenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone

5-(4-chlorobenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone

Cat. No.: B4579075
M. Wt: 328.8 g/mol
InChI Key: UMXKSOXSZVVQAF-PTNGSMBKSA-N
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Description

5-(4-chlorobenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone, also known as CBMI, is a heterocyclic compound that has been widely studied for its potential therapeutic applications. CBMI is a member of the imidazolidinone family of compounds, which have been found to exhibit a wide range of biological activities. In

Scientific Research Applications

Antibacterial and Antifungal Activities

New derivatives of imidazolidine, including 5-(4-chlorobenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone, have been synthesized and evaluated for their potential antibacterial and antifungal properties. A series of these compounds demonstrated significant activities against various microbial strains, showcasing their potential as effective antimicrobial agents. Notably, certain derivatives were found to exhibit superior antimicrobial activity, indicating their potential for further development into novel therapeutic agents (Ammar, El-Sharief, Ghorab, Mohamed, Ragab, & Abbas, 2016). Similarly, another study reported on the synthesis of 5-acylidene and 5-imino substituted derivatives, highlighting their antimicrobial and antioxidant properties, which adds to their potential utility in medical and pharmacological applications (Üngören, Albayrak, Gunay, Yurtseven, & Yurttas, 2015).

Anticancer Activity

Research has also focused on the anticancer potential of this compound derivatives. A novel series of these compounds have been synthesized and evaluated for their antimitotic activities across a range of cancer cell lines. One study highlighted a compound within this series that exhibited high levels of antimitotic activity, particularly against leukemia, colon cancer, CNS cancer, melanoma, gastric cancer, and breast cancer cell lines, emphasizing the role of the chloro and nitrophenyl substituents in enhancing the cytotoxicity of these derivatives (Buzun, Kryshchyshyn-Dylevych, Senkiv, Roman, Gzella, Bielawski, Bielawska, & Lesyk, 2021).

Structural and Mechanistic Insights

The crystal structure of 5-phenyl-2-thioxo-4-imidazolidinone, a core component of the compound , has been elucidated to provide further understanding of its chemical behavior and potential interactions. This research offers valuable insights into the compound's molecular configuration and interaction patterns, which are crucial for its biological activities (Ogawa, Kitoh, Ichitani, Kuwae, Hanai, & Kunimoto, 2007).

Novel Synthetic Approaches

Innovative synthetic methods have been developed to create this compound derivatives, aiming to improve their efficiency and potential therapeutic applications. These methods include microwave-assisted synthesis and flash vacuum pyrolysis, which have been shown to enhance the selectivity and yield of the desired products, further demonstrating the versatility and applicability of these compounds in scientific research (Pepino, Peláez, Moyano, & Argüello, 2012).

Properties

IUPAC Name

(5Z)-5-[(4-chlorophenyl)methylidene]-1-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2OS/c1-19-15(11-12-7-9-13(18)10-8-12)16(21)20(17(19)22)14-5-3-2-4-6-14/h2-11H,1H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXKSOXSZVVQAF-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=CC=C(C=C2)Cl)C(=O)N(C1=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1/C(=C\C2=CC=C(C=C2)Cl)/C(=O)N(C1=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-chlorobenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone
Reactant of Route 2
5-(4-chlorobenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone
Reactant of Route 3
5-(4-chlorobenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone
Reactant of Route 4
5-(4-chlorobenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone
Reactant of Route 5
5-(4-chlorobenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone
Reactant of Route 6
5-(4-chlorobenzylidene)-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone

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